(R)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine
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Overview
Description
®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with an appropriate amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound, differing in its stereochemistry.
1-(2,5-Difluoro-4-methoxyphenyl)propanamine: A similar compound with an additional carbon in the side chain.
1-(2,5-Difluoro-4-methoxyphenyl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R)-1-(2,5-difluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-5H,12H2,1-2H3/t5-/m1/s1 |
InChI Key |
PNFXSZXBORZKMM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1F)OC)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)F)N |
Origin of Product |
United States |
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